Cas no 42328-67-6 (2,3-dimethylpentan-1-amine)

2,3-dimethylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,3-dimethylpentan-1-amine
- AKOS010140803
- EN300-1243707
- SCHEMBL3833765
- 42328-67-6
-
- インチ: 1S/C7H17N/c1-4-6(2)7(3)5-8/h6-7H,4-5,8H2,1-3H3
- InChIKey: RAGDXPNFHKXRDH-UHFFFAOYSA-N
- ほほえんだ: NCC(C)C(C)CC
計算された属性
- せいみつぶんしりょう: 115.136099547g/mol
- どういたいしつりょう: 115.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 52.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2,3-dimethylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243707-5000mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 5000mg |
$3147.0 | 2023-10-02 | ||
Enamine | EN300-1243707-2500mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 2500mg |
$2127.0 | 2023-10-02 | ||
Enamine | EN300-1243707-10.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1243707-250mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 250mg |
$999.0 | 2023-10-02 | ||
Enamine | EN300-1243707-500mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 500mg |
$1043.0 | 2023-10-02 | ||
Enamine | EN300-1243707-0.25g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 0.25g |
$999.0 | 2023-06-08 | ||
Enamine | EN300-1243707-5.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-1243707-2.5g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-1243707-100mg |
2,3-dimethylpentan-1-amine |
42328-67-6 | 100mg |
$956.0 | 2023-10-02 | ||
Enamine | EN300-1243707-1.0g |
2,3-dimethylpentan-1-amine |
42328-67-6 | 1g |
$1086.0 | 2023-06-08 |
2,3-dimethylpentan-1-amine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2,3-dimethylpentan-1-amineに関する追加情報
Introduction to 2,3-dimethylpentan-1-amine (CAS No. 42328-67-6)
2,3-dimethylpentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 42328-67-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This aliphatic amine features a branched C5 backbone with two methyl substituents at the 2nd and 3rd carbon positions, making it a versatile building block for synthesizing more complex molecules. Its unique structural properties contribute to its utility in various applications, including drug development and material science.
The molecular structure of 2,3-dimethylpentan-1-amine consists of a five-carbon chain with methyl groups attached to the second and third carbons, while the first carbon is functionalized with an amino group (-NH2). This configuration imparts specific steric and electronic characteristics, influencing its reactivity and interaction with biological targets. The compound's solubility profile and stability under different conditions further enhance its appeal for industrial and research purposes.
In recent years, 2,3-dimethylpentan-1-amine has been explored in the context of medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop novel compounds with therapeutic implications. For instance, derivatives of this amine have been investigated for their role in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action.
One of the most compelling aspects of 2,3-dimethylpentan-1-amine is its role in the synthesis of chiral compounds. The presence of stereocenters in its structure allows for the creation of enantiomerically pure derivatives, which are often essential for achieving desired pharmacological effects. Recent advancements in asymmetric synthesis have enabled more efficient production of such derivatives, opening new avenues for drug discovery.
The compound's chemical reactivity also makes it valuable in material science applications. For example, it can serve as a precursor in the synthesis of polymers and specialty chemicals that exhibit unique properties such as enhanced thermal stability or biodegradability. These attributes are particularly relevant in developing sustainable materials for industrial use.
From a biological perspective, 2,3-dimethylpentan-1-amine has been studied for its potential interactions with biological pathways. Preliminary research suggests that certain derivatives may influence neurotransmitter systems or metabolic pathways, although further investigation is needed to fully elucidate their mechanisms of action. Such findings underscore the compound's significance as a scaffold for exploring new therapeutic strategies.
The synthesis of 2,3-dimethylpentan-1-amine typically involves multi-step organic reactions, often starting from readily available petrochemical feedstocks or other aliphatic precursors. Catalytic processes have been optimized to improve yield and reduce environmental impact, aligning with global trends toward greener chemistry. These advancements not only enhance efficiency but also contribute to cost-effective production scales suitable for industrial applications.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 2,3-dimethylpentan-1-amine. Modern analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution data necessary for characterizing the compound's structure and confirming its identity. These tools are indispensable for researchers working with sensitive organic compounds.
The future prospects of 2,3-dimethylpentan-1-amine are promising, with ongoing research aimed at expanding its utility across multiple domains. Collaborative efforts between academia and industry are expected to drive innovation, leading to novel applications that could revolutionize pharmaceuticals and materials science. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in scientific discovery.
In conclusion,2,3-dimethylpentan-1-amine (CAS No. 42328-67-6) represents a fascinating subject of study due to its structural complexity and functional versatility. Its contributions to drug development, synthetic chemistry,and material science highlight its importance as a valuable chemical entity. As research progresses,this compoundis poised to remain at the forefront of scientific exploration,offering new opportunities for innovation and application.
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